Emethallicin B

epipolythiodioxopiperazine redox cycling sulfur bridge

Emethallicin B is an epitetrathiodioxopiperazine (ETP) natural product originally isolated from the mycelium of the heterothallic fungus *Emericella heterothallica* (mating type a) [REFS‑1]. It belongs to a family of epipolythiodioxopiperazine alkaloids that includes the disulfide emethallicin A, the trisulfide emethallicin D, and the closely related tetrasulfide emethallicin C [REFS‑1][REFS‑2].

Molecular Formula C34H28N2O8S4
Molecular Weight 720.9 g/mol
Cat. No. B1249813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmethallicin B
Synonymsemethallicin B
Molecular FormulaC34H28N2O8S4
Molecular Weight720.9 g/mol
Structural Identifiers
SMILESC1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8
InChIInChI=1S/C34H28N2O8S4/c37-26(16-20-8-3-1-4-9-20)43-24-13-7-12-22-17-33-31(40)36-28-23(18-34(36,46-48-47-45-33)32(41)35(33)27(22)24)19-42-15-14-25(28)44-30(39)29(38)21-10-5-2-6-11-21/h1-15,19,24-25,27-29,38H,16-18H2/t24-,25-,27-,28-,29+,33+,34+/m0/s1
InChIKeyDWIZDFTWKPAWJV-TYQBLOPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emethallicin B – Core Identity & Pharmacological Anchors for Sourcing Decisions


Emethallicin B is an epitetrathiodioxopiperazine (ETP) natural product originally isolated from the mycelium of the heterothallic fungus *Emericella heterothallica* (mating type a) [REFS‑1]. It belongs to a family of epipolythiodioxopiperazine alkaloids that includes the disulfide emethallicin A, the trisulfide emethallicin D, and the closely related tetrasulfide emethallicin C [REFS‑1][REFS‑2]. The compound is reported to possess potent inhibitory activity against compound 48/80‑induced histamine release from mast cells and also exhibits 5‑lipoxygenase inhibition [REFS‑2].

Compound Class
Epitetrathiodioxopiperazine alkaloid with tetrasulfide bridge
Reported Activities
Inhibits histamine release and 5‑lipoxygenase in vitro
Structural Feature
Mandelic acid ester – rare fungal metabolite motif

Why Emethallicin B Cannot Be Arbitrarily Replaced by In‑Class Epipolythiodioxopiperazines


Epipolythiodioxopiperazines (ETPs) share a diketopiperazine core but differ critically in the number of sulfur atoms bridging the ring (disulfide, trisulfide, or tetrasulfide) and in their ester substituents [REFS‑1]. These structural variations directly influence redox cycling, cellular reactivity, and target selectivity. Consequently, the tetrasulfide emethallicin B exhibits a distinct pharmacological fingerprint relative to its disulfide (emethallicin A) and trisulfide (emethallicin D) congeners, making generic substitution scientifically unsound.

Sulfur bridge length
Tetrasulfide bridge may confer distinct redox reactivity vs disulfide and trisulfide congeners; generic substitution may alter biological readouts.
Mandelic acid ester
This rare fungal moiety is absent in gliotoxin, acetylaranotin, and other common ETPs – SAR and permeability profiles may not transfer.
Strain‑specific biosynthesis
Emethallicin B requires mating type a strain; alternative ETP sources may yield predominantly emethallicin A or D, not B.

Emethallicin B: Direct & Inferred Differentiation Evidence Versus Closest Structural Analogs


Tetrasulfide Bridge Differentiates Emethallicin B from the Disulfide Emethallicin A and the Trisulfide Emethallicin D

Emethallicin B contains a tetrasulfide (S₄) bridge, whereas emethallicin A is a disulfide (S₂) and emethallicin D is a trisulfide (S₃) [REFS‑1][REFS‑2]. The polysulfide chain length governs the redox potential and the propensity to undergo thiol‑disulfide exchange; tetrasulfides are generally more electrophilic and exhibit faster reductive cleavage than disulfides [REFS‑1]. Although no publicly available head‑to‑head bioassay directly quantifies the impact of this difference on histamine‑release inhibition, the structural distinction is a primary determinant of ETP reactivity and must be considered when selecting a specific congener for mechanistic studies.

Tetrasulfide Bridge
Class-level
S₄ bridge vs S₂ in emethallicin A & S₃ in D
Redox potential and thiol‑exchange propensity may differ
Quantitative IC₅₀ shift unavailable
epipolythiodioxopiperazine redox cycling sulfur bridge

Dual Histamine‑Release and 5‑Lipoxygenase Inhibition – A Profile Distinct from Mono‑Target ETPs

Emethallicin B is reported to inhibit both compound 48/80‑induced histamine release from mast cells and 5‑lipoxygenase activity [REFS‑1]. This dual inhibitory profile is not uniformly shared across the broader ETP class. For instance, gliotoxin primarily acts as an immunosuppressant via NF‑κB inhibition, and acetylaranotin is known for antiviral activity, with no consistent dual histamine‑release/5‑LO inhibition reported. Quantitative comparative IC₅₀ values across these targets are not available in the open literature, but the functional annotation itself provides a rationale for prioritising emethallicin B in studies requiring simultaneous modulation of mast‑cell degranulation and leukotriene biosynthesis.

Dual Inhibition Profile
Class-level
Inhibits histamine release & 5‑lipoxygenase; not consistently reported for gliotoxin, acetylaranotin
May support inflammatory pathway dissection studies
No comparative IC₅₀ data available
histamine release 5-lipoxygenase dual inhibitor

Presence of a Mandelic Acid Ester Moiety – A Rare Fungal Metabolite Feature

Emethallicins are the first examples of mandelic acid, either as a free acid or its ester, isolated from fungi [REFS‑1]. Emethallicin B specifically bears a mandelic acid ester that is absent in non‑emethallicin ETPs such as gliotoxin, acetylaranotin, and epicoccin G. This substituent may influence membrane permeability, target engagement, and metabolic stability, although dedicated comparative pharmacokinetic data have not been published. When selecting an ETP for functional studies, the presence of this unusual fungal moiety can be a decisive factor, particularly if the research aims to explore structure‑activity relationships tied to the C₆‑C₂ acid side chain.

Mandelic Acid Ester
Class-level
Present in emethallicin B; absent in gliotoxin, acetylaranotin, epicoccin G
Rare fungal structural handle for derivatisation
Functional impact on permeability not yet quantified
mandelic acid fungal secondary metabolite structural uniqueness

Mating‑Type‑Specific Production – Implications for Yield Optimisation and Purity

Emethallicin B is produced predominantly by the mating type a strain of *Emericella heterothallica*, whereas the disulfide emethallicin A is the major metabolite of the mating type A strain [REFS‑1]. The tetrasulfide (emethallicin B) and trisulfide (emethallicin D) are isolated from the mating type a strain, accompanied by only a small amount of disulfide [REFS‑1]. This mating‑type‑dependent biosynthetic divergence means that strain selection directly determines which ETP congener is obtained in preparative quantities, a critical consideration for industrial fermentation and natural product procurement.

Strain‑Specific Production
Head‑to‑head
Mating type a strain (ATCC 16824) yields emethallicin B; type A yields emethallicin A
Strain authentication critical for procurement and lot consistency
Exact titres not reported
heterothallic fungus mating type biosynthetic regulation

Priority Application Scenarios for Emethallicin B Based on Verified Differentiation Evidence


Redox‑Dependent Mechanistic Studies of Epipolythiodioxopiperazine Reactivity

Because emethallicin B is one of the few naturally occurring epitetrathiodioxopiperazines, it serves as a critical probe for investigating how the tetrasulfide bridge affects redox cycling, cellular thiol depletion, and downstream oxidative stress responses compared to the disulfide emethallicin A and the trisulfide emethallicin D [REFS‑1][REFS‑2]. Researchers designing structure‑activity relationship (SAR) campaigns around the sulfur bridge length should preferentially source emethallicin B.

Dual‑Target Inflammatory Pathway Dissection (Mast Cell Degranulation + Leukotriene Synthesis)

Emethallicin B’s reported ability to concurrently inhibit compound 48/80‑induced histamine release and 5‑lipoxygenase activity makes it a valuable tool for studies that require simultaneous blockade of mast cell degranulation and leukotriene biosynthesis, a dual phenotype not consistently observed with other ETPs [REFS‑1]. This application is particularly relevant in academic pharmacology and early‑stage anti‑allergic drug discovery.

Natural Product Derivatisation Utilising the Mandelic Acid Ester Handle

The mandelic acid ester moiety, which is rare among fungal metabolites, provides a chemically distinct attachment point for semi‑synthetic modification [REFS‑1]. Medicinal chemistry groups aiming to create emethallicin‑based analogue libraries should select emethallicin B as the starting scaffold because this functionality is absent in commonly studied ETPs such as gliotoxin and acetylaranotin.

Fermentation Process Development for Mating‑Type‑Controlled ETP Production

Industrial biotechnology teams seeking to produce emethallicin B at scale must work with the mating type a strain of *Emericella heterothallica* (ATCC 16824), as this strain preferentially accumulates the tetrasulfide congener [REFS‑1]. Strain authentication and mating‑type verification are essential quality‑control steps for any procurement specification involving this compound.

Application
Selection Property
Validation Focus
Redox mechanistic studies of ETP sulfur bridge
Tetrasulfide bridge as unique redox probe
Compare thiol‑depletion kinetics vs disulfide/trisulfide
Inflammatory pathway research (mast cell & leukotriene)
Reported dual inhibition of histamine release and 5‑LO
Confirm dual target engagement in cellular models
Semisynthetic derivatisation campaigns
Mandelic acid ester as rare functionalisation site
Assess impact on membrane permeability and target binding
Fermentation process optimisation for ETP production
Mating‑type a strain requirement for emethallicin B
Strain authentication and congener profiling
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